3-Methylpyridine-2-boronic acid, monolithium salt
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Overview
Description
3-Methylpyridine-2-boronic acid, monolithium salt is a chemical compound with the IUPAC name lithium hydrogen 3-methyl-2-pyridinylboronate . It has a molecular weight of 142.88 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 . This indicates the presence of a pyridine ring substituted with a methyl group and a boronic acid group, and a lithium ion.Chemical Reactions Analysis
Boronic acids and their derivatives, such as this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Scientific Research Applications
Electrochemical Applications
3-Methylpyridine-2-boronic acid, monolithium salt, is utilized in electrochemical studies. For instance, its oxidation at a boron-doped diamond electrode in acid media has been explored for applications in electroorganic synthesis and wastewater treatment. This research demonstrated the potential for direct electron transfer reactions on the electrode surface, which could lead to the formation of a polymeric film. Additionally, under certain conditions, partial oxidation of 3-Methylpyridine to nicotinic acid or complete combustion to CO2 was observed (Iniesta et al., 2001).
Synthesis and Structure Investigation
Research has also been conducted on the synthesis and structural investigation of compounds involving 3-Methylpyridine. A study focusing on Lewis base-monoiodoboranes and their reactions with group V donors in solution provided insights into boronium salts containing two different donors coordinated to a central boron atom. This work characterized six previously unreported boronium cations and explored their properties (Denniston et al., 1976).
Boronic Acid Receptor Studies
Another significant application is in the field of boronic acid receptor studies. A research project utilized fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines for detecting and differentiating diol-containing analytes. This study highlights the use of boronic acid receptors in combination with NMR spectroscopy for the identification of various bioanalytes (Axthelm et al., 2015).
Polymerization and Functionalization
Research in polymerization and functionalization has also involved 3-Methylpyridine. A study on ring-opening polymerization with synergistic co-monomers explored the creation of boronate-functionalized polymeric monoliths for the specific capture of cis-diol-containing biomolecules under neutral conditions. This work is significant for its application in separation science and (bio-)catalysis, where boronic acid chromatography is a useful technique (Ren et al., 2009).
Mechanism of Action
Target of Action
The primary targets of “3-Methylpyridine-2-boronic acid, monolithium salt” are currently not well-defined in the literature. This compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .
Mode of Action
As a boronic acid derivative, it may interact with its targets through covalent bonding, given the ability of boronic acids to form reversible covalent complexes with proteins and other biological molecules .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including esterification and condensation reactions
Pharmacokinetics
The excretion of boronic acids typically occurs via the renal route .
Result of Action
The molecular and cellular effects of “this compound” are not well-documented. Given the reactivity of boronic acids, this compound may induce changes in protein function, gene expression, and cellular signaling pathways. These effects would be highly dependent on the specific targets of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids. Furthermore, the biological environment (e.g., cellular context, presence of cofactors) can also influence the compound’s action .
properties
IUPAC Name |
lithium;hydroxy-(3-methylpyridin-2-yl)borinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIPQENZVYUENU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=C(C=CC=N1)C)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674580 |
Source
|
Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-65-9 |
Source
|
Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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